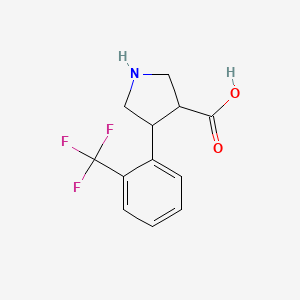

4-(2-(Trifluoromethyl)phenyl)pyrrolidine-3-carboxylic acid

説明

The molecule “4-(2-(Trifluoromethyl)phenyl)pyrrolidine-3-carboxylic acid” contains a pyrrolidine ring, which is a five-membered ring with one nitrogen atom . Pyrrolidine is a common scaffold in medicinal chemistry, used to obtain compounds for the treatment of human diseases .

Synthesis Analysis

While specific synthesis methods for “4-(2-(Trifluoromethyl)phenyl)pyrrolidine-3-carboxylic acid” were not found, pyrrolidine derivatives can be synthesized through ring construction from different cyclic or acyclic precursors, or functionalization of preformed pyrrolidine rings .Molecular Structure Analysis

The pyrrolidine ring in the molecule is a saturated scaffold, which allows efficient exploration of the pharmacophore space due to sp3 hybridization . The trifluoromethyl group and the phenyl group attached to the pyrrolidine ring could potentially influence the molecule’s biological activity .科学的研究の応用

Drug Discovery and Development

The pyrrolidine ring, a core structure in “4-(2-(Trifluoromethyl)phenyl)pyrrolidine-3-carboxylic acid”, is widely used in medicinal chemistry for the development of new drugs. Its saturated scaffold allows for efficient exploration of pharmacophore space due to sp3-hybridization, contributing to the stereochemistry of the molecule and increasing three-dimensional coverage . This compound can be used to design novel biologically active compounds with target selectivity.

Treatment of Human Diseases

Due to its structural versatility, this compound can be modified to create drugs for various human diseases. The non-planarity of the pyrrolidine ring, known as “pseudorotation”, is particularly beneficial for activity . This feature can be exploited to develop medications with a specific biological profile, potentially leading to new treatments.

Anticonvulsant Activity

The trifluoromethylphenyl group in “4-(2-(Trifluoromethyl)phenyl)pyrrolidine-3-carboxylic acid” has been shown to positively affect anticonvulsant activity. This is evident in compounds where the non-aromatic substituent in position 3 of the pyrrolidine-2,5-dione ring and the 3-trifluoromethylphenylpiperazine fragment contribute to this activity .

Autoimmune Disease Research

Pyrrolidine derivatives have been investigated for their role as inverse agonists of the retinoic acid-related orphan receptor γ (RORγt), which is involved in autoimmune diseases. The stereochemical group in the pyrrolidine ring can be beneficial for the activity of new series of compounds targeting RORγt .

Synthetic Strategies for Compound Development

The pyrrolidine ring in this compound provides a basis for various synthetic strategies. These include ring construction from different cyclic or acyclic precursors and functionalization of preformed pyrrolidine rings, such as proline derivatives . This flexibility is crucial for the design of new compounds with diverse biological profiles.

Enantioselective Protein Binding

The stereogenicity of carbons in the pyrrolidine ring means that different stereoisomers and spatial orientations of substituents can lead to different biological profiles of drug candidates. This is due to the varying binding modes to enantioselective proteins, which is a significant factor in drug design and development .

将来の方向性

作用機序

Target of Action

It is known that pyrrolidine derivatives, which include this compound, are widely used by medicinal chemists to obtain compounds for the treatment of human diseases . The pyrrolidine ring and its derivatives have been reported to have target selectivity .

Mode of Action

The spatial orientation of substituents on the pyrrolidine ring can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .

Biochemical Pathways

It is known that pyrrolidine derivatives can influence biological activity .

Pharmacokinetics

The introduction of heteroatomic fragments in these molecules is a useful tool for modifying physicochemical parameters and obtaining the best adme/tox results for drug candidates .

Result of Action

It is known that the non-aromatic substituent in position 3 of the pyrrolidine-2,5-dione ring and the 3-trifluoromethylphenylpiperazine fragment positively affect the anticonvulsant activity as for compound 69k .

Action Environment

The development of clinically active drugs relies increasingly on the use of heterocyclic scaffolds, many of which contain nitrogen .

特性

IUPAC Name |

4-[2-(trifluoromethyl)phenyl]pyrrolidine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12F3NO2/c13-12(14,15)10-4-2-1-3-7(10)8-5-16-6-9(8)11(17)18/h1-4,8-9,16H,5-6H2,(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CDBDQHBPLLUGEZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(CN1)C(=O)O)C2=CC=CC=C2C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12F3NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

259.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

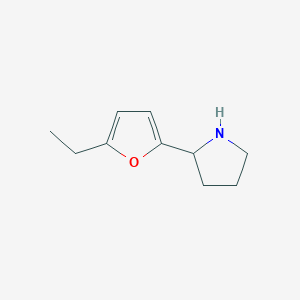

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![7-(Trifluoromethyl)-2-azabicyclo[4.1.0]heptane hydrochloride](/img/structure/B1423118.png)